DFHO

Description

Properties

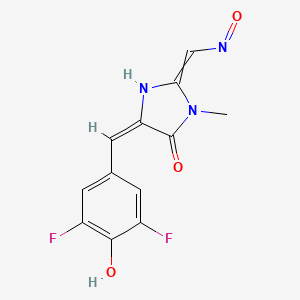

IUPAC Name |

(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4+,10-5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOMNFVJDRZPKL-KWBNEJDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=O)NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CN=O)N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DFHO: A Fluorogenic Dye for Live-Cell RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and practical aspects of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), a fluorogenic dye that has emerged as a powerful tool for real-time visualization of RNA in living cells. We will delve into its chemical structure, summarize key quantitative data, provide detailed experimental protocols, and illustrate its application in studying cellular pathways.

The Chemical Structure of this compound

This compound is a synthetic small molecule designed to mimic the chromophore of red fluorescent proteins (RFP). Its fluorescence is environmentally sensitive and is significantly enhanced upon binding to specific RNA aptamers, such as Corn and Squash. This "light-up" property makes it an excellent tool for imaging RNA with high signal-to-noise ratios.

The chemical identity of this compound is as follows:

-

IUPAC Name: 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime

-

Molecular Formula: C₁₂H₉F₂N₃O₃[1]

-

Molecular Weight: 281.22 g/mol [1]

-

CAS Number: 1420815-34-4[1]

-

SMILES String: CN1C(/C=N/O)=N/C(C1=O)=C\C2=CC(F)=C(C(F)=C2)O

The chemical structure of this compound is characterized by a central imidazolinone ring, substituted with a 3,5-difluoro-4-hydroxybenzylidene group and an oxime functional group. The fluorine atoms on the phenyl ring are crucial for lowering the pKa of the hydroxyl group, which influences the fluorophore's spectral properties at physiological pH.

Quantitative Data Summary

The performance of this compound as a fluorogenic probe is defined by its photophysical properties and its binding affinity to its cognate RNA aptamers. The following tables summarize the key quantitative data for this compound in complex with the Corn and Squash aptamers.

Table 1: Photophysical Properties of this compound-Aptamer Complexes

| Property | This compound-Corn | This compound-Squash | Reference(s) |

| Excitation Maximum (λex) | 505 nm | Not explicitly stated | [2] |

| Emission Maximum (λem) | 545 nm | Not explicitly stated | [2] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | Not explicitly stated | [2] |

| Quantum Yield (Φ) | 0.25 | Not explicitly stated | [3] |

Table 2: Binding Affinities of this compound to RNA Aptamers

| Aptamer | Dissociation Constant (Kd) | Reference(s) |

| Corn | 70 nM | [2] |

| Squash | 54 nM | [2] |

Synthesis and Availability

For researchers, this compound is commercially available from several suppliers, typically as a lyophilized powder that can be reconstituted in DMSO for use in cell culture experiments.[1]

Experimental Protocols

The following is a generalized protocol for live-cell imaging of a target RNA tagged with the Corn aptamer using this compound. This protocol should be optimized for specific cell types and experimental conditions.

Plasmid Construction and Transfection

-

Construct Design: The RNA of interest is genetically tagged with the Corn aptamer sequence. The tagged RNA sequence is then cloned into a suitable expression vector under the control of a promoter appropriate for the target cells (e.g., a Pol III promoter like U6 for non-coding RNAs, or integrated into the 3' UTR of an mRNA expressed from a Pol II promoter).

-

Transfection: The expression vector is transfected into the host cells using a standard transfection protocol (e.g., lipofection, electroporation). A co-transfection marker, such as a plasmid expressing a fluorescent protein (e.g., BFP), can be used to identify transfected cells.

Cell Culture and Staining

-

Cell Seeding: Plate the transfected cells in a suitable imaging dish or plate (e.g., glass-bottom dishes).

-

This compound Staining: Approximately 24-48 hours post-transfection, replace the cell culture medium with fresh medium containing this compound at a final concentration of 5-20 µM. Incubate the cells for 30-60 minutes at 37°C to allow for this compound to enter the cells and bind to the Corn-tagged RNA.

Live-Cell Imaging

-

Microscopy Setup: Use a fluorescence microscope equipped with a suitable filter set for detecting the this compound-Corn complex (e.g., a YFP filter set). Maintain the cells at 37°C and 5% CO₂ during imaging.

-

Image Acquisition: Acquire images using the appropriate excitation and emission wavelengths (e.g., excitation around 505 nm and emission collection around 545 nm). Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. Time-lapse imaging can be performed to track the dynamics of the target RNA.

Image Analysis

Analyze the acquired images to determine the localization, and dynamics of the target RNA within the cells. The fluorescence intensity can be quantified to provide a relative measure of the RNA abundance.

Visualization of Cellular Processes

This compound, in conjunction with its RNA aptamers, provides a powerful tool to visualize and quantify the expression and localization of specific RNAs within the complex environment of a living cell. This enables the study of various cellular processes, including gene expression, RNA trafficking, and the cellular response to external stimuli.

Experimental Workflow for RNA Imaging

The following diagram illustrates a typical workflow for a live-cell RNA imaging experiment using the this compound-Corn system.

Caption: Workflow for live-cell RNA imaging using this compound.

Monitoring Gene Expression in a Signaling Pathway

The this compound-aptamer system can be employed to study the dynamics of gene expression within signaling pathways. For instance, the transcription of a specific gene in response to a signaling event can be monitored in real-time. The following diagram illustrates a hypothetical scenario where the expression of a target gene, regulated by the mTOR signaling pathway, is visualized using the Corn-DFHO system.

Caption: Monitoring mTOR-regulated transcription with this compound.

In this example, activation of the mTOR signaling pathway by a growth factor leads to the activation of RNA Polymerase III (Pol III). If a Pol III-transcribed gene, such as the U6 small nuclear RNA, is tagged with the Corn aptamer, its increased transcription upon pathway activation can be visualized and quantified by the increase in fluorescence from the this compound-Corn complex. This allows for real-time monitoring of the downstream effects of signaling pathway activation at the level of gene expression.

Conclusion

This compound, in partnership with its cognate RNA aptamers, represents a significant advancement in the field of live-cell imaging. Its high photostability, low cytotoxicity, and the ability to "light-up" upon binding to a genetically encoded RNA tag make it an invaluable tool for researchers studying the intricate dynamics of RNA in its native cellular context. The methodologies and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research areas, from fundamental cell biology to drug discovery and development.

References

An In-depth Technical Guide to the DFHO Mechanism of Fluorescence Activation for Researchers, Scientists, and Drug Development Professionals

Core Principles of DFHO Fluorescence Activation

The 3,5-difluoro-4-hydroxybenzylidene-imidazolinone (this compound) fluorophore is a synthetic analog of the chromophore found in red fluorescent proteins (RFP).[1][2][3] In its unbound state, this compound is essentially non-fluorescent.[1][2][3] Its fluorescence is dramatically activated upon binding to a specific RNA aptamer, most notably the Corn aptamer.[1][4][5][6] This "light-up" mechanism is predicated on the rigidification of the this compound molecule by the aptamer, which restricts non-radiative decay pathways and consequently enhances its quantum yield of fluorescence.

The interaction between this compound and the Corn aptamer is highly specific and exhibits a strong binding affinity.[4][5][6] Structural studies have revealed that the Corn aptamer forms a homodimer that encapsulates a single this compound molecule at the dimer interface.[3] This unique 2:1 RNA-to-dye stoichiometry is crucial for the fluorescence activation and contributes to the remarkable photostability of the complex.[1][3] The ability of the Corn aptamer to "tune" the photophysical properties of this compound sets this system apart from other RNA-fluorophore complexes.[1]

Quantitative Data Presentation

The photophysical and binding properties of the this compound-Corn aptamer complex have been characterized, providing key metrics for its application in quantitative RNA imaging.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 505 nm | [1][5] |

| Emission Maximum (λem) | 545 nm | [1][5] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [5] |

| Quantum Yield (Φ) | 0.25 | [2] |

| Dissociation Constant (Kd) | 70 nM | [4][5][6] |

| Complex Stoichiometry | 2:1 (Corn Aptamer : this compound) | [3] |

Mandatory Visualizations

Signaling Pathway of this compound Fluorescence Activation

References

- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lucernatechnologies.com [lucernatechnologies.com]

- 4. Cell culture, transfection, and imaging [protocols.io]

- 5. Self-assembly of intracellular multivalent RNA complexes using dimeric Corn and Beetroot aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corn aptamer [aptamer.ribocentre.org]

Unveiling the Properties of DFHO: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) Dye for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound) is a fluorogenic dye that has emerged as a valuable tool in molecular and cell biology. Structurally similar to the chromophore of red fluorescent protein (RFP), this compound exhibits minimal fluorescence in its unbound state but displays a significant increase in fluorescence upon binding to specific RNA aptamers, such as Corn and Squash.[1][2][3] This "light-up" property makes it an excellent reporter for imaging RNA in living cells with high signal-to-noise ratios. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its application in studying cellular signaling pathways.

Physicochemical Properties

This compound is a small organic molecule with the chemical formula C12H9F2N3O3 and a molecular weight of approximately 281.22 g/mol .[2][3] It is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO).[2] The purity of commercially available this compound is generally high, often exceeding 98%.[2] For long-term storage, it is recommended to keep the dye at -20°C in the dark.[2][3]

Tabulated Physicochemical and Photophysical Data

The key properties of this compound, particularly when complexed with RNA aptamers, are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime | [3] |

| Molecular Formula | C12H9F2N3O3 | [2][3] |

| Molecular Weight | 281.22 g/mol | [2] |

| Appearance | Lyophilized powder | [3] |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | -20°C, protected from light | [2][3] |

| Photophysical Property (with Corn Aptamer) | Value | Reference(s) |

| Excitation Maximum (λex) | 505 nm | [2] |

| Emission Maximum (λem) | 545 nm | [2] |

| Extinction Coefficient (ε) | 29,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | Not explicitly found | |

| Dissociation Constant (Kd) | 70 nM | [4] |

| Photophysical Property (with Squash Aptamer) | Value | Reference(s) |

| Dissociation Constant (Kd) | 54 nM | [2] |

Experimental Protocols

Inferred Synthesis Protocol

Disclaimer: The following is an inferred protocol and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of the Imidazolinone Core. This would likely involve the reaction of an appropriate amino acid derivative with a suitable cyclizing agent.

Step 2: Knoevenagel Condensation. The synthesized imidazolinone core would then be reacted with 3,5-difluoro-4-hydroxybenzaldehyde in the presence of a base (e.g., piperidine or pyridine) in a suitable solvent (e.g., ethanol or acetic acid) to form the benzylidene bridge.

Step 3: Oximation. The final step would involve the reaction of the product from Step 2 with hydroxylamine hydrochloride in the presence of a base to form the oxime functionality.

Purification: Purification at each step would likely involve standard techniques such as recrystallization, column chromatography, and characterization by NMR and mass spectrometry.

Protocol for Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence enhancement of this compound upon binding to an RNA aptamer and to determine the binding affinity (Kd).

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Purified RNA aptamer (e.g., Corn or Squash) stock solution of known concentration

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4, with MgCl2)

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of this compound in the binding buffer. The final concentration should be low enough to minimize background fluorescence (e.g., 10-100 nM).

-

Prepare a series of dilutions of the RNA aptamer in the binding buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength to 505 nm and the emission wavelength to 545 nm.

-

Set the excitation and emission slit widths to appropriate values to maximize signal while minimizing noise.

-

-

Measurement of Fluorescence Enhancement:

-

Measure the fluorescence intensity of the this compound solution alone (background).

-

Add a saturating concentration of the RNA aptamer to the this compound solution and measure the fluorescence intensity. The ratio of the fluorescence with aptamer to the fluorescence without aptamer gives the fluorescence enhancement factor.

-

-

Determination of Binding Affinity (Kd):

-

To a fixed concentration of this compound in the cuvette, incrementally add small aliquots of the RNA aptamer stock solution.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity.

-

Continue titrating until the fluorescence signal saturates.

-

Plot the change in fluorescence intensity as a function of the RNA aptamer concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

Protocol for Live-Cell Imaging

This protocol provides a general guideline for imaging RNA tagged with a this compound-binding aptamer in living cells.

Materials:

-

Cells expressing the RNA of interest tagged with the Corn or Squash aptamer

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Fluorescence microscope equipped with appropriate filter sets (e.g., YFP for this compound and DAPI for nuclear staining)

-

Imaging dishes or plates

Procedure:

-

Cell Seeding: Seed the cells in imaging dishes and allow them to adhere and grow to the desired confluency.

-

This compound Staining:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Remove the old medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for 15-30 minutes at 37°C to allow for dye uptake and binding to the aptamer.

-

-

Imaging:

-

Place the imaging dish on the microscope stage.

-

Use the YFP filter set (or a similar filter set with excitation around 500 nm and emission around 540 nm) to visualize the this compound fluorescence.

-

If desired, a nuclear counterstain (e.g., Hoechst 33342) can be used with a DAPI filter set.

-

Acquire images using appropriate exposure times and camera settings to obtain a good signal-to-noise ratio.

-

-

Image Analysis: Analyze the acquired images to quantify the fluorescence intensity and localization of the tagged RNA.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for utilizing this compound in cellular imaging experiments.

mTOR Signaling Pathway and RNA Polymerase III Transcription

This compound, in conjunction with the Corn aptamer, has been instrumental in studying the regulation of RNA polymerase III (Pol III) transcription by the mTOR signaling pathway.[5][6] The following diagram illustrates the key components of this pathway leading to Pol III activation.

Conclusion

This compound is a powerful fluorogenic dye that, when paired with RNA aptamers like Corn, provides a robust system for visualizing RNA dynamics in living cells. Its favorable photophysical properties, including high fluorescence enhancement and photostability, make it a superior choice for quantitative imaging studies. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of gene expression, RNA localization, and cellular signaling. As our understanding of the complex roles of RNA in cellular processes continues to grow, tools like this compound will undoubtedly play a pivotal role in future discoveries.

References

- 1. Nuclear mTOR Signaling Orchestrates Transcriptional Programs Underlying Cellular Growth and Metabolism [mdpi.com]

- 2. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DFHO and DFHBI Fluorogenic Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two pivotal fluorogen-activating RNA aptamer systems: 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) and 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI). These systems, which mimic the chromophores of red and green fluorescent proteins respectively, are instrumental in the real-time visualization of RNA in living cells. By genetically tagging an RNA of interest with a specific aptamer sequence, researchers can induce fluorescence upon the addition of the corresponding cell-permeable fluorogen, enabling dynamic studies of RNA localization, trafficking, and processing.

Core Mechanism and Key Distinctions

Both this compound and DFHBI are fluorogenic dyes that are essentially non-fluorescent in their unbound state. Their fluorescence is activated upon binding to a specific, structured RNA aptamer. This interaction rigidly constrains the fluorophore, limiting non-radiative decay pathways and dramatically increasing its fluorescence quantum yield.

The primary distinction lies in their spectral properties and the RNA aptamers they recognize. DFHBI, a mimic of the Green Fluorescent Protein (GFP) chromophore, binds to aptamers like Spinach, Spinach2, and Broccoli, emitting a green light.[1][2] In contrast, this compound, an analogue of the Red Fluorescent Protein (RFP) chromophore, binds to the Corn or Squash aptamers to emit a yellow-orange light.[3][4][5] A critical performance difference is the enhanced photostability of the Corn-DFHO complex compared to DFHBI-based systems, which is a significant advantage for quantitative and long-term imaging experiments.[4][6]

Quantitative Data Summary

The physicochemical and spectral properties of this compound and DFHBI, when complexed with their primary aptamers, are summarized below. These parameters are critical for designing and interpreting fluorescence-based experiments.

| Property | DFHBI System | This compound System |

| Full Chemical Name | (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4H-imidazol-4-one | 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime |

| Fluorophore Mimic | Green Fluorescent Protein (GFP)[2][7] | Red Fluorescent Protein (RFP)[3][4] |

| Primary RNA Aptamers | Spinach, Spinach2, Broccoli[2][7] | Corn, Squash[4][5] |

| Molecular Weight ( g/mol ) | 252.22[7][8] | 281.22[4][5] |

| CAS Number | 1241390-29-3[7][8] | 1420815-34-4[3][9] |

| Excitation Max (nm) | ~447 (w/ Spinach2)[2][10] | ~505 (w/ Corn)[4][5] |

| Emission Max (nm) | ~501 (w/ Spinach2)[1][2][10] | ~545 (w/ Corn)[3][4][5] |

| Quantum Yield (Φ) | 0.72 (w/ Spinach)[9] | 0.25 (w/ Corn) |

| Extinction Coeff. (M⁻¹cm⁻¹) | Not consistently reported | ~29,000 (this compound alone)[5] |

| Binding Affinity (Kd) | Varies with aptamer | ~70 nM (to Corn), ~54 nM (to Squash)[4][5] |

| Key Feature | Foundational system for RNA imaging[1] | High photostability[4][6] |

Visualized Mechanisms and Workflows

The following diagrams illustrate the core principles and experimental application of these fluorogenic systems.

Caption: General mechanism of fluorescence activation for this compound and DFHBI systems.

Caption: A generalized experimental workflow for live-cell RNA imaging.

Experimental Protocols

This section provides representative methodologies for utilizing this compound and DFHBI systems in a cellular context. Optimization is recommended for specific cell types and experimental goals.

Protocol 1: Live-Cell Imaging of Corn-tagged RNA with this compound

This protocol is adapted from methodologies used for imaging Pol III transcripts.[6]

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) on glass-bottom imaging dishes to achieve 50-70% confluency on the day of transfection.

-

Transfect cells with a plasmid encoding the RNA of interest genetically fused to the Corn aptamer sequence using a standard transfection reagent.

-

Incubate cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.

-

-

Fluorogen Labeling:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store aliquots at -20°C, protected from light.[4]

-

On the day of imaging, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 10-20 µM.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for at least 30 minutes at 37°C and 5% CO₂ to allow for dye uptake and binding.

-

-

Fluorescence Microscopy:

-

Image the cells directly in the this compound-containing medium.

-

Use a standard inverted fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).

-

For the Corn-DFHO complex, use a filter set appropriate for yellow fluorescent protein (YFP). A typical setup would be an excitation filter of 500 ± 12 nm and an emission filter of 542 ± 13.5 nm.[6]

-

Acquire images. Due to the high photostability of the Corn-DFHO complex, time-lapse imaging is feasible.[6]

-

Protocol 2: Live-Cell Imaging of Broccoli-tagged RNA with DFHBI Derivative

This protocol is a generalized procedure based on methods for imaging with Broccoli and improved DFHBI derivatives like DFHBI-1T.[3][11]

-

Cell Culture and Transfection:

-

Follow the same procedure as described in Protocol 1, using a plasmid that encodes the RNA of interest fused to the Broccoli aptamer.

-

-

Fluorogen Labeling:

-

Prepare a stock solution of DFHBI or DFHBI-1T (typically 20 mM) in anhydrous DMSO. Store aliquots at -20°C, protected from light.

-

Dilute the fluorogen stock in pre-warmed culture medium to a final working concentration. This can range from 20 µM to 200 µM depending on the specific derivative and cell type.[3][11]

-

Replace the cell medium with the fluorogen-containing medium.

-

Incubation times can vary, typically from 45 to 90 minutes at 37°C.[3]

-

-

Fluorescence Microscopy:

-

Image the cells using a standard fluorescence microscope.

-

For the Broccoli-DFHBI complex, use a filter set appropriate for green fluorescent protein (GFP) or cyan fluorescent protein (CFP). A typical setup for DFHBI would use an excitation of ~470 nm and collect emission around ~525 nm.[3] For DFHBI-1T, filters optimized for GFP (e.g., Ex: 480 ± 20 nm, Em: 535 ± 20 nm) are more suitable.[7]

-

Note on Photostability: DFHBI-based complexes are susceptible to photobleaching, which is caused by light-induced cis-trans isomerization.[1] It is recommended to minimize light exposure and use sensitive camera settings. The fluorescence can often recover as unbound, non-isomerized fluorogen from the medium replaces the bleached molecules.

-

References

- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lucernatechnologies.com [lucernatechnologies.com]

- 5. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 6. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. feilab.uchicago.edu [feilab.uchicago.edu]

- 9. Spinach aptamer - Wikipedia [en.wikipedia.org]

- 10. asheekeyscienceblogcom.wordpress.com [asheekeyscienceblogcom.wordpress.com]

- 11. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of DFHO for RNA Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFHO, chemically known as 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime, is a fluorogenic ligand designed for the visualization of RNA in living cells.[1][2][3] This molecule is a mimic of the red fluorescent protein (RFP) fluorophore.[1][2] Its utility in cellular imaging stems from its ability to bind to specific RNA aptamers, such as Corn and Squash, which activates its fluorescence.[1][2][4] In its unbound state, this compound exhibits minimal fluorescence, which significantly reduces background noise in imaging experiments.[5] This document provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous solutions, along with detailed experimental protocols for its use.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | [2][3] |

| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1] |

| Molecular Weight | 281.22 g/mol | [1][2] |

| CAS Number | 1420815-34-4 | [2] |

| Appearance | Yellow to brown solid | [6] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage | Store at -20°C, protected from light | [1][6] |

Solubility Data

The solubility of this compound is a critical factor for its application in biological assays. Below is a summary of its solubility in DMSO and recommended preparation methods for aqueous solutions.

Solubility in DMSO

This compound exhibits high solubility in dimethyl sulfoxide (DMSO). This solvent is recommended for preparing high-concentration stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 28.12 | 100 | [2][7] |

Solubility and Preparation in Aqueous Solutions

While this compound is sparingly soluble in neutral aqueous buffers, specific protocols allow for the preparation of working solutions. It is recommended to first dissolve this compound in DMSO to create a stock solution before further dilution in aqueous buffers.[5] For direct preparation in aqueous media, a pH-dependent method is suggested.

| Aqueous System | Recommended Concentration | Protocol Summary | Reference |

| Water (pH > 7.4) | 100 µM | Resuspend lyophilized this compound in water with a pH greater than 7.4. Once fully dissolved, titrate the solution back to a neutral pH. | [2] |

| Cell Culture Media / PBS | Variable (e.g., 10-20 µM) | Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Dilute the stock solution into the desired aqueous medium to the final working concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize cellular toxicity. | [5] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.

Materials:

-

Lyophilized this compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Bring the vial of lyophilized this compound to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For 1 mg of this compound (MW: 281.22), this would be approximately 35.56 µL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Fluorogenic RNA-Based Sensor Activated by Metabolite-Induced RNA Dimerization. [vivo.weill.cornell.edu]

- 7. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of the DFHO-Corn™ Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the DFHO-Corn™ complex, a powerful tool for RNA imaging in living cells. The document details the excitation and emission characteristics, presents a standardized experimental protocol for their measurement, and illustrates the underlying principles and workflows through clear diagrams.

Introduction to the this compound-Corn™ Complex

The this compound-Corn™ complex is a fluorogenic system composed of the non-fluorescent dye 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound) and a specific RNA aptamer known as Corn™.[1][2][3] this compound, structurally similar to the chromophore found in red fluorescent proteins (RFP), exhibits negligible fluorescence on its own.[1][2] Upon binding to the Corn™ aptamer, this compound undergoes a conformational change that induces a highly fluorescent state, making it an excellent tool for visualizing and quantifying RNA in living cells.[1][2][4] This "light-up" property provides a high signal-to-background ratio, which is advantageous for cellular imaging. The complex is noted for its high photostability compared to other RNA-fluorophore complexes.[1][2][5]

Spectroscopic Properties

The key quantitative data for the this compound-Corn™ complex are summarized in the table below. These parameters are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 505 nm | [5][6] |

| Emission Maximum (λem) | 545 nm | [1][2][5][6] |

| Dissociation Constant (Kd) | 70 nM | [4][6] |

| Extinction Coefficient (ε) | 19,800 M⁻¹cm⁻¹ or 29,000 M⁻¹cm⁻¹ | [2][6] |

Note: Discrepancies in the extinction coefficient may arise from different experimental conditions or measurement techniques.

Experimental Protocol for Measuring Excitation and Emission Spectra

This section provides a detailed methodology for determining the fluorescence spectra of the this compound-Corn™ complex.

3.1. Materials and Reagents

-

Lyophilized this compound dye

-

Purified Corn™ RNA aptamer

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Nuclease-free water

-

Fluorescence measurement buffer (e.g., 40 mM Tris, 5 mM MgCl₂, 100 mM KCl, pH 7.6 or 50 mM Tris-HCl, 0.1 M KCl, 10 mM MgCl₂, pH 7.5)[7][8]

-

Spectrofluorometer

-

Quartz cuvettes

3.2. Sample Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound by resuspending the lyophilized powder in anhydrous DMSO.[2] For aqueous preparations, a 100 µM solution can be made in water (pH > 7.4), followed by titration back to a neutral pH.[2] Store the stock solution at -20°C, protected from light.

-

Corn™ RNA Stock Solution: Resuspend the purified Corn™ RNA aptamer in nuclease-free water to a desired stock concentration (e.g., 100 µM). Store at -80°C.

-

Working Solutions: On the day of the experiment, prepare working solutions of this compound and Corn™ RNA by diluting the stock solutions in the fluorescence measurement buffer. A common final concentration for spectral measurement is 2 µM this compound and 20 µM Corn™ RNA.[5]

3.3. Spectroscopic Measurement

-

Instrument Setup:

-

Excitation Spectrum Measurement:

-

Pipette the Corn™ RNA and this compound working solutions into a quartz cuvette to achieve the final desired concentrations (e.g., 20 µM RNA and 2 µM this compound).[5]

-

Place the cuvette in the spectrofluorometer.

-

Set the emission wavelength to the known maximum (545 nm) and scan a range of excitation wavelengths (e.g., 400 nm to 530 nm).

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum represents the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Using the same sample, set the excitation wavelength to the determined maximum (505 nm).

-

Scan a range of emission wavelengths (e.g., 520 nm to 650 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum is the emission maximum.

-

-

Background Correction:

-

Measure the fluorescence spectrum of a blank solution containing only the buffer.

-

Measure the fluorescence of a solution containing only this compound at the same concentration used in the complex measurement to account for any background fluorescence of the dye itself.[8]

-

Subtract the background spectra from the spectrum of the this compound-Corn™ complex.

-

3.4. Data Analysis

-

Plot the background-corrected fluorescence intensity versus wavelength for both the excitation and emission scans.

-

Identify the wavelength at which the maximum fluorescence intensity occurs for each spectrum to determine the excitation and emission maxima.

Visualizations

4.1. Principle of the "Light-Up" RNA Aptamer

The following diagram illustrates the fundamental principle of the this compound-Corn™ fluorogenic system.

Caption: Principle of the this compound-Corn™ light-up aptamer system.

4.2. Experimental Workflow for Fluorescence Spectroscopy

The diagram below outlines the key steps in the experimental workflow for determining the excitation and emission spectra of the this compound-Corn™ complex.

Caption: Experimental workflow for fluorescence spectroscopy.

References

- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A homodimer interface without base pairs in an RNA mimic of red fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Fluorophore Technologies: A Comparative Analysis of DFHO and Red Fluorescent Proteins

For researchers, scientists, and drug development professionals, the choice of a fluorescent reporter is a critical decision that profoundly impacts experimental outcomes. This in-depth technical guide provides a comprehensive comparison of two distinct fluorophore systems: the chemically synthesized DFHO, which relies on an RNA aptamer for fluorescence, and the genetically encoded Red Fluorescent Proteins (RFPs). This guide delves into their core mechanisms, quantitative properties, and experimental applications to empower informed selection for your research needs.

Core Principles and Mechanisms of Action

The fundamental difference between this compound and RFPs lies in their origin and mechanism of fluorescence. This compound is a synthetic small molecule, a mimic of the RFP chromophore, that is inherently non-fluorescent. Its fluorescence is activated upon binding to a specific RNA aptamer, most notably the "Corn" aptamer. This interaction constrains the conformation of this compound, leading to a significant increase in its fluorescence quantum yield.[1][2] In contrast, RFPs are genetically encoded proteins that autocatalytically synthesize their own chromophore from specific amino acid residues within their polypeptide chain. This process, known as maturation, is a complex, multi-step pathway.[3][4][5]

The this compound-Aptamer System: A Light-Up RNA Reporter

The this compound/Corn system represents a powerful tool for RNA imaging. The "Corn" RNA aptamer is a specific, high-affinity binding partner for this compound.[1][2] Upon transcription and proper folding within a cell, the Corn aptamer provides a binding pocket that induces a fluorescent state in the otherwise dark this compound molecule. This "light-up" mechanism offers a high signal-to-background ratio, as fluorescence is only generated in the presence of the target RNA.

Red Fluorescent Proteins: Genetically Encoded Light

RFPs, derived from organisms like corals and sea anemones, are mainstays of protein imaging.[3][6] Their genetic encodability allows for their fusion to a protein of interest, creating a fluorescently tagged protein that can be tracked within living cells. The maturation of the RFP chromophore is a post-translational modification that involves a series of cyclization and oxidation steps of a tri-peptide motif (typically Xyg-Tyr-Gly) within the protein's core.[3][4][5] This process can be slow and sometimes incomplete, leading to the formation of non-fluorescent or green-fluorescent byproducts in some older RFP variants.[6] However, extensive protein engineering has yielded a vast palette of monomeric and rapidly maturing RFPs with improved brightness and photostability.[7][8]

Quantitative Comparison of Fluorophore Properties

The selection of a fluorophore is often dictated by its photophysical properties. The following tables summarize the key quantitative data for the this compound-Corn complex and several widely used RFP variants. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. For the most accurate comparison, it is recommended to characterize fluorophores side-by-side under identical experimental setups.

Table 1: Spectral and Photophysical Properties

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reference(s) |

| This compound-Corn | 505 | 545 | 29,000 | 0.25 | [1][2][9] |

| mCherry | 587 | 610 | 72,000 | 0.22 | [7] |

| mRuby3 | 558 | 592 | Not Reported | Not Reported | [10] |

| mScarlet | 569 | 594 | 100,300 | 0.70 | [8] |

| TagRFP-T | 555 | 584 | 100,000 | 0.47 | [6] |

Table 2: Brightness and Photostability

| Fluorophore | Relative Brightness* | Photostability | Reference(s) |

| This compound-Corn | 7,250 | Remarkably high, greater than mVenus | [1][9] |

| mCherry | 15,840 | Moderate | [7] |

| mRuby3 | Brighter than mRuby2 | High, 200% improvement over mRuby2 | [10] |

| mScarlet | 70,210 | High | [8] |

| TagRFP-T | 47,000 | High | [6] |

*Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Signaling Pathways and Experimental Workflows

RFP Chromophore Maturation Pathway

The maturation of the RFP chromophore follows a branched pathway, which can lead to the desired red fluorescent species or, in some cases, a "dead-end" green fluorescent product. Understanding this pathway is crucial for selecting and engineering efficient RFPs.

Experimental Workflow: Live-Cell RNA Imaging with this compound-Corn

This workflow outlines the key steps for visualizing a specific RNA in living cells using the this compound-Corn system.

Experimental Workflow: Quantitative Imaging of RFP Fusion Proteins

This workflow provides a general outline for the quantitative analysis of a protein of interest tagged with an RFP.

Detailed Experimental Protocols

Live-Cell Imaging of a Target RNA using the this compound-Corn System

Objective: To visualize the subcellular localization of a specific RNA molecule in living cells.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vector containing the gene of interest fused to the Corn aptamer sequence.

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium (e.g., DMEM)

-

This compound (dissolved in DMSO to a stock concentration of 10-20 mM)

-

Confocal or epifluorescence microscope with appropriate filter sets (e.g., excitation ~505 nm, emission ~545 nm)

Protocol:

-

Cell Seeding: Seed mammalian cells in a glass-bottom imaging dish at a density that will result in 70-80% confluency on the day of imaging.

-

Transfection: Transfect the cells with the expression vector encoding the RNA of interest-Corn aptamer fusion using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the RNA construct for 24-48 hours post-transfection.

-

This compound Labeling: Prepare a working solution of this compound in pre-warmed cell culture medium to a final concentration of 10-20 µM.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for this compound uptake and binding to the Corn aptamer.

-

Imaging: Mount the imaging dish on the microscope stage.

-

Locate the transfected cells (often identifiable by a co-transfected marker or by looking for cells with detectable fluorescence).

-

Acquire images using the appropriate filter set for this compound (Excitation: ~505 nm, Emission: ~545 nm).

-

Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the target RNA.

Expression and Quantitative Imaging of an RFP-Tagged Protein

Objective: To express a protein of interest as a fusion with an RFP and quantify its expression level or localization.

Materials:

-

Mammalian cells (e.g., HeLa)

-

Expression vector containing the gene of interest fused in-frame with an RFP gene (e.g., mCherry or mScarlet).

-

Transfection reagent.

-

Cell culture medium.

-

Confocal microscope with appropriate laser lines and emission filters for the chosen RFP.

-

Image analysis software (e.g., ImageJ/Fiji).

Protocol:

-

Vector Construction and Verification: Clone the gene of interest into an RFP fusion vector. Verify the correct in-frame fusion by DNA sequencing.

-

Cell Transfection: Transfect the mammalian cells with the RFP fusion construct.

-

Protein Expression and Maturation: Culture the cells for 24-72 hours to allow for expression and maturation of the RFP fusion protein. The required time will depend on the specific RFP variant's maturation rate.

-

Sample Preparation for Imaging: For live-cell imaging, ensure cells are in a suitable imaging medium. For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100 if necessary, and mount with an appropriate mounting medium.

-

Image Acquisition:

-

Set up the confocal microscope with the correct laser line for exciting the RFP (e.g., 561 nm for mCherry, 568 nm for mScarlet).

-

Set the emission detection window to capture the fluorescence of the RFP (e.g., 580-650 nm).

-

Optimize acquisition parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing photobleaching.

-

Acquire images of multiple fields of view containing transfected cells.

-

-

Quantitative Image Analysis:

-

Background Subtraction: Subtract the background fluorescence from the images.

-

Cell Segmentation: Identify and outline individual cells or regions of interest (ROIs).

-

Fluorescence Quantification: Measure the mean or integrated fluorescence intensity within the defined ROIs.

-

Normalization (Optional): If comparing expression levels across different conditions, it may be necessary to normalize the RFP signal to a co-expressed, spectrally distinct fluorescent protein or a loading control.

-

-

Data Interpretation: Analyze the quantitative data to determine the expression levels, subcellular localization, or changes in protein distribution under different experimental conditions.

Photobleaching Analysis for Photostability Comparison

Objective: To quantitatively compare the photostability of this compound-Corn and an RFP variant.

Materials:

-

Live cells expressing either the Corn aptamer (for this compound) or an RFP fusion protein.

-

This compound solution.

-

Confocal microscope with time-lapse imaging capabilities.

-

Image analysis software.

Protocol:

-

Sample Preparation: Prepare live-cell samples as described in the protocols above.

-

Region of Interest (ROI) Selection: Identify cells with comparable initial fluorescence intensity for both the this compound-Corn and RFP samples. Define a small ROI within each cell.

-

Time-Lapse Imaging:

-

Set the microscope to acquire a time-lapse series of the selected ROIs.

-

Use a constant, high laser power to induce photobleaching.

-

Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

-

-

Data Extraction:

-

For each time point in the series, measure the mean fluorescence intensity within the ROI.

-

-

Data Analysis:

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized intensity as a function of time for both this compound-Corn and the RFP.

-

Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).

-

-

Comparison: Compare the photobleaching half-lives of this compound-Corn and the RFP to determine their relative photostability under the tested conditions. A longer half-life indicates higher photostability.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and RFPs is not a matter of one being universally superior to the other, but rather a decision based on the specific biological question and experimental design.

This compound is the fluorophore of choice for RNA imaging. Its "light-up" nature provides an excellent signal-to-background ratio for visualizing the localization and dynamics of specific RNA molecules in living cells. Its remarkable photostability is a significant advantage for long-term imaging experiments.

RFPs remain the gold standard for protein imaging. Their genetic encodability allows for the straightforward creation of fusion proteins, enabling the study of protein localization, dynamics, and interactions. The continuous development of new RFP variants with improved brightness, photostability, and faster maturation rates has expanded their utility across a wide range of applications.

By understanding the distinct advantages and underlying principles of both this compound and RFP technologies, researchers can make informed decisions to select the optimal fluorescent tool to illuminate their biological inquiries.

References

- 1. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recovery of Red Fluorescent Protein Chromophore Maturation Deficiency through Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revealing Protein Dynamics by Photobleaching Techniques | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of DFHO Powder

This guide provides comprehensive safety and handling guidelines for 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) powder, intended for researchers, scientists, and drug development professionals. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount.[1]

Chemical and Physical Properties

This compound is a fluorophore that exhibits fluorescence upon binding to specific RNA aptamers.[2][3] It is utilized in live-cell imaging and other in-vitro assays.[3]

| Property | Value | Reference |

| Chemical Name | 4-(3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | [1][3] |

| Synonyms | This compound | [4][5] |

| CAS Number | 1420815-34-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₉F₂N₃O₃ | [2][3][4] |

| Molecular Weight | 281.21 g/mol | [2][4] |

| Appearance | White free-flowing powder (Assumed based on typical purified small molecules) | |

| Storage Temperature | Powder: Store at -20°C or below.[5][7] In solvent: Store at -80°C.[5] | |

| Stability | Stable for 2 years in the dark at -20°C.[3] |

Hazard Identification and Precautionary Measures

The chemical, physical, and toxicological properties of this compound have not been fully elucidated.[1] Therefore, it should be handled as a potentially hazardous substance.

-

Potential Health Effects:

-

Fire Hazards: In case of fire, this compound may decompose and emit toxic fumes.[1][5]

Experimental Protocols

Proper PPE is mandatory when handling this compound powder. The following workflow ensures minimal exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound powder.

This compound is often used in biological experiments after being dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[8][9]

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated analytical balance

-

Chemical fume hood

-

Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Preparation: Perform all steps within a chemical fume hood to avoid inhalation of powder and contact with skin.

-

Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Secure the cap firmly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if precipitation occurs.[8][9]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability.[5] It is recommended to prepare and use working solutions on the same day.[8]

Caption: Experimental workflow for preparing a this compound stock solution in DMSO.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Spill Cleanup:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Cover the spill with an absorbent material.

-

Sweep up the material and place it in a suitable, sealed container for disposal.

-

Do not let the product enter drains.[1]

-

-

Waste Disposal: Dispose of waste material in accordance with national, state, and local regulations for hazardous or toxic wastes.[1]

Caption: Decision tree for emergency procedures involving this compound.

References

- 1. documents.tocris.com [documents.tocris.com]

- 2. This compound | 1420815-34-4 | VGC81534 | Biosynth [biosynth.com]

- 3. lucernatechnologies.com [lucernatechnologies.com]

- 4. (E)-4-((Z)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime | C12H9F2N3O3 | CID 71492924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|1420815-34-4|MSDS [dcchemicals.com]

- 6. targetmol.com [targetmol.com]

- 7. shop.lucerna-chem.ch [shop.lucerna-chem.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers of DFHO for Research Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-difluoro-3-hydroxy-octanoate (DFHO), a fluorogenic molecule essential for advanced RNA imaging in living cells. We detail its commercial availability, key technical specifications, and provide in-depth experimental protocols for its application in research, particularly in the visualization of RNA within cellular signaling pathways.

Introduction to this compound

This compound is a cell-permeable, non-fluorescent dye that becomes highly fluorescent upon binding to specific RNA aptamers, such as Corn and Squash.[1] This "light-up" property makes it an invaluable tool for real-time imaging of RNA localization, trafficking, and quantification in living cells with minimal background fluorescence.[2][3] Its structural similarity to the red fluorescent protein (RFP) chromophore and its enhanced photostability compared to other fluorogenic systems make it particularly well-suited for long-term imaging studies.[2][4]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes their product offerings and key technical data.

| Supplier | Product Name | Catalog No. | Purity | Molecular Weight ( g/mol ) | Formulation | Storage | CAS No. |

| Tocris Bioscience | This compound | 6434 | ≥98% (HPLC) | 281.22 | Lyophilized solid | -20°C | 1420815-34-4 |

| R&D Systems | This compound | 6434 | ≥98% | 281.22 | Lyophilized solid | -20°C | 1420815-34-4 |

| Lucerna Technologies | This compound | 500-1mg | >95% by HPLC | 281.2 | Lyophilized dye | -20°C in the dark | 1420815-34-4 |

| MedchemExpress | This compound | HY-136277 | 99.83% | 281.22 | Solid | -20°C (protect from light) | 1420815-34-4 |

| Amerigo Scientific | This compound | Not Specified | 281.22 | Not Specified | Not Specified | 1420815-34-4 |

Physicochemical and Spectroscopic Properties

The following table outlines the key physicochemical and spectroscopic properties of this compound when complexed with the Corn or Squash RNA aptamers.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉F₂N₃O₃ | [1] |

| Solubility | Soluble to 100 mM in DMSO | [5] |

| Excitation Maximum (λex) | 505 nm | |

| Emission Maximum (λem) | 545 nm | |

| Extinction Coefficient (ε) | 29000 M⁻¹cm⁻¹ | |

| Affinity (Kd) for Corn Aptamer | 70 nM | [3] |

| Affinity (Kd) for Squash Aptamer | 54 nM |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in live-cell RNA imaging.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the lyophilized this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10-100 mM.[2] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 281.22), add 35.56 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3][6] Stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.[6]

Cloning and Expression of Aptamer-Tagged RNA

-

Vector Construction: The DNA sequence of the Corn or Squash aptamer is inserted into an expression vector, typically fused to the 3' or 5' untranslated region (UTR) of the gene of interest. The choice of promoter (e.g., U6 for high expression of small RNAs) will depend on the specific research question.[4]

-

Transfection: Transfect the plasmid DNA encoding the aptamer-tagged RNA into the desired mammalian cell line using a suitable transfection reagent according to the manufacturer's protocol. For example, use Lipofectamine LTX for IMR-90 cells.

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for sufficient expression of the aptamer-tagged RNA.

Live-Cell Imaging of Aptamer-Tagged RNA

-

Cell Seeding: Seed the transfected cells onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

-

This compound Staining: On the day of imaging, replace the cell culture medium with fresh medium containing the desired final concentration of this compound (typically 10-40 µM).[2][7][8] Incubate the cells for at least 30 minutes at 37°C to allow for this compound to enter the cells and bind to the expressed RNA aptamers.[9]

-

Image Acquisition:

-

Place the dish or slide on the stage of an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

-

Use a suitable filter set for this compound imaging (e.g., a YFP filter set with excitation around 500 ± 12 nm and emission around 542 ± 13.5 nm).[4]

-

Acquire images using a high numerical aperture objective (e.g., 60x oil immersion) and a sensitive camera.[10]

-

Optimize exposure time and excitation light intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity.[11]

-

Image Analysis and Quantification

-

Background Subtraction: Use image analysis software (e.g., ImageJ/Fiji) to subtract the background fluorescence from images of untransfected cells or cells not treated with this compound.

-

Quantification: Measure the mean fluorescence intensity within individual cells or specific subcellular regions to obtain a relative quantification of the RNA levels. For more absolute quantification, a standard curve can be generated using in vitro transcribed aptamer-tagged RNA of known concentrations.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway where this compound could be applied and a typical experimental workflow for RNA imaging.

Caption: MAPK signaling pathway and potential application of this compound for visualizing target mRNA.

Caption: Experimental workflow for live-cell RNA imaging using this compound and an RNA aptamer.

Application in Studying Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including gene expression.[12][13] This pathway can influence the stability and translation of specific mRNAs through the phosphorylation of RNA-binding proteins (RBPs).[12][14] By tagging a target mRNA regulated by an RBP in the MAPK pathway with a Corn or Squash aptamer, researchers can use this compound to visualize and quantify changes in the localization and abundance of this mRNA in real-time in response to pathway activation or inhibition. This approach provides a powerful tool to dissect the spatiotemporal regulation of gene expression downstream of signaling cascades.

Similarly, the NF-κB signaling pathway, which plays a key role in the immune response, involves the transcriptional regulation of numerous genes.[15][16][17] Visualizing the dynamics of specific NF-κB target mRNAs using this compound could provide valuable insights into the kinetics of the transcriptional response. Furthermore, long non-coding RNAs (lncRNAs) are emerging as important regulators of signaling pathways like the Wnt pathway.[18][19][20] this compound-based imaging could be employed to study the localization and dynamics of these regulatory lncRNAs.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Low transfection efficiency- Low expression of the aptamer-tagged RNA- Incorrect this compound concentration- Inappropriate filter set | - Optimize transfection protocol- Use a stronger promoter or increase plasmid concentration- Titrate this compound concentration (10-40 µM)- Ensure excitation and emission filters match this compound's spectra |

| High background fluorescence | - Autofluorescence of cells or medium- Non-specific binding of this compound | - Use phenol red-free medium for imaging- Image untransfected cells as a control for background subtraction- Wash cells with fresh medium before imaging |

| Phototoxicity or photobleaching | - High excitation light intensity- Long exposure times | - Reduce excitation light intensity- Decrease exposure time and increase camera gain- Use a more photostable aptamer-DFHO complex (e.g., Corn-DFHO) |

| Uneven fluorescence within cells | - RNA localization to specific subcellular compartments- Formation of RNA granules | - This may be a true biological result. Co-stain with markers for specific organelles to confirm localization.- Investigate the conditions that lead to granule formation. |

References

- 1. lucernatechnologies.com [lucernatechnologies.com]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]

- 12. Role of RNA-Binding Proteins in MAPK Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of RNA-Binding Proteins in MAPK Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chumontreal.qc.ca [chumontreal.qc.ca]

- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Crosstalk between Non-Coding RNAs and Wnt/β-Catenin Signaling in Head and Neck Cancer: Identification of Novel Biomarkers and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The roles of Wnt/β-catenin signaling pathway related lncRNAs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating the Transcriptome: A Protocol for Live-Cell RNA Imaging with DFHO and the Corn™ Aptamer

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the ability to visualize and quantify RNA in living cells is a transformative tool for understanding gene expression dynamics and cellular processes. The combination of the fluorogenic dye DFHO and the Corn™ RNA aptamer provides a robust and highly photostable system for real-time imaging of RNA, overcoming some of the limitations of earlier fluorescent protein-based and other aptamer systems. This document provides a detailed protocol for utilizing the this compound-Corn™ system for live-cell imaging.

The Corn™ aptamer is a short RNA sequence that, when genetically fused to a target RNA, can bind to the otherwise non-fluorescent dye, this compound.[1][2][3] This binding event induces a conformational change in this compound, causing it to become brightly fluorescent with yellow emission.[1][2][3][4] A key advantage of the Corn™-DFHO system is its remarkable photostability compared to other aptamer-fluorophore complexes like those using DFHBI, making it particularly well-suited for quantitative and long-term imaging studies.[1][2][3][5]

Core Principles and Advantages

The this compound-Corn™ system operates on a "light-up" principle. This compound, a cell-permeable small molecule, remains dark in the cellular environment until it encounters an RNA molecule tagged with the Corn™ aptamer.[1][2] This specific interaction results in a significant increase in fluorescence, providing a high signal-to-background ratio for imaging the tagged RNA.[6] The system is genetically encodable, allowing for the specific labeling of virtually any RNA of interest.

Key Advantages:

-

High Photostability: The Corn™-DFHO complex exhibits markedly enhanced photostability compared to other aptamer-based systems, enabling longer exposure times and time-lapse imaging with reduced photobleaching.[1][2][3][5]

-

High Signal-to-Background: this compound is essentially non-fluorescent until bound by the Corn™ aptamer, leading to low background fluorescence and high-contrast imaging.[6]

-

Genetic Encodability: The Corn™ aptamer can be genetically fused to a target RNA, allowing for specific and targeted labeling within living cells.[1][2]

-

Cell Permeability and Low Toxicity: this compound is cell-permeable and shows negligible toxicity in living cells, making it suitable for live-cell imaging experiments.[1][2][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound dye and the Corn™ aptamer system.

Table 1: Photophysical and Binding Properties

| Parameter | Value | Reference |

| This compound Dye | ||

| Molecular Weight | 281.22 g/mol | [7] |

| Corn™-DFHO Complex | ||

| Excitation Maximum (λex) | 505 nm | [7] |

| Emission Maximum (λem) | 545 nm | [2][7] |

| Extinction Coefficient | 29,000 M⁻¹cm⁻¹ | [7] |

| Dissociation Constant (Kd) | 70 nM | [6][7] |

Table 2: Recommended Concentrations for Live-Cell Imaging

| Reagent | Working Concentration | Cell Type | Reference |

| This compound | 10 µM | HEK293T | [2][8] |

| This compound | 10 µM | E. coli | [9][10] |

| This compound | 20 µM | E. coli | [6] |

Experimental Protocols

This section provides a detailed methodology for live-cell imaging using the this compound-Corn™ system. The protocol is divided into three main stages: (1) Genetic construct preparation, (2) Cell culture, transfection, and this compound loading, and (3) Fluorescence microscopy and data acquisition.

Genetic Construct Preparation

The first step is to genetically fuse the Corn™ aptamer sequence to the RNA of interest.

Materials:

-

Plasmid vector appropriate for expression in the target cell type (e.g., pET vector for E. coli, mammalian expression vector like pcDNA for mammalian cells).

-

DNA sequence of the Corn™ aptamer (a 36-nt construct is commonly used: 5'-GGCGCGAGGAAGGAGGUCUGAGGAGGUCACUGCGCC-3').[3]

-

Standard molecular cloning reagents (restriction enzymes, ligase, etc.).

Protocol:

-

Design the Fusion Construct: Design primers to amplify the Corn™ aptamer sequence and the target RNA sequence. Incorporate appropriate restriction sites for cloning into the expression vector. The Corn™ aptamer can be placed at the 5' or 3' end of the target RNA. A flexible linker sequence between the target RNA and the aptamer may improve folding and function. For stable expression and proper folding, the Corn aptamer is often embedded within a scaffold, such as a tRNA sequence.[4]

-

Cloning: Ligate the Corn™ aptamer-target RNA fusion sequence into the chosen expression vector.

-

Sequence Verification: Sequence the final construct to ensure the fusion is in-frame and free of mutations.

Cell Culture, Transfection, and this compound Loading

This protocol is generalized for mammalian cells (e.g., HEK293T). For bacterial imaging, standard transformation and culture protocols apply.

Materials:

-

HEK293T cells (or other suitable mammalian cell line).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., FuGene HD).

-

This compound dye.

-

DMSO.

-

Phosphate-buffered saline (PBS).

-

Glass-bottom imaging dishes.

Protocol:

-

Cell Seeding: Seed the cells onto glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfection: Transfect the cells with the Corn™ aptamer-RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for expression of the tagged RNA, typically 16-48 hours post-transfection.

-

This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[2] Store at -20°C, protected from light.[6]

-

This compound Loading:

-

Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration typically ranges from 10-20 µM.[2][6]

-

Remove the old medium from the cells and wash once with PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for at least 30 minutes at 37°C to allow for dye uptake and binding to the aptamer.[9][11]

-

Fluorescence Microscopy and Data Acquisition

Materials:

-

Inverted fluorescence microscope equipped with appropriate filter sets.

-

Environmental chamber to maintain 37°C and 5% CO₂ during imaging.

Protocol:

-

Microscope Setup:

-

Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Locate transfected cells, which should exhibit yellow fluorescence.

-

Acquire images using appropriate exposure times. Due to the high photostability of the Corn™-DFHO complex, longer exposure times and time-lapse imaging are feasible.[5]

-

-

Data Analysis:

-

Quantify fluorescence intensity using image analysis software such as ImageJ.

-

The fluorescence intensity will be proportional to the concentration of the Corn™-tagged RNA.

-

Visualizations

Below are diagrams illustrating the experimental workflow and the underlying principle of the this compound-Corn™ aptamer system.

Caption: Experimental workflow for live-cell imaging with this compound and Corn™ aptamer.

Caption: Mechanism of fluorescence activation in the this compound-Corn™ aptamer system.

References

- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]

- 2. lucernatechnologies.com [lucernatechnologies.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aptamers: Uptake mechanisms and intracellular applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]

- 8. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( this compound ) - Amerigo Scientific [amerigoscientific.com]

- 9. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]